(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Purity Analysis Chemical Procurement Building Block Validation

Researchers and procurement managers seeking a reliable pharma intermediate for fragment-based drug discovery or parallel synthesis often face inconsistent purity and supply. (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS 934000-33-6) addresses these pain points: - Purity: ≥98% (HPLC), verified by CoA, ensuring reproducible cross-coupling and multi-step synthesis. - Strategic Reactivity: The 5-bromo substituent ortho to the piperidinyl amide enables efficient Suzuki-Miyaura couplings, reducing library production time and waste. - Supply Reliability: Available in stock (mg to g scales), with ambient shipping and documented CoA for seamless procurement.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 934000-33-6
Cat. No. B1294179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
CAS934000-33-6
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=NC=C(C=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
InChIKeyLXRFKLKDVHGHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone: Overview and Procurement Profile


(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone (CAS 934000-33-6), also known as 5-bromo-2-(piperidin-1-ylcarbonyl)pyridine, is a halogenated heterocyclic building block consisting of a 5-bromopyridine core linked to a piperidine ring via a methanone (amide) bridge [1]. With a molecular formula of C11H13BrN2O and a molecular weight of 269.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, offering a reactive bromine handle for cross-coupling reactions and a stable piperidinyl amide moiety .

Why Generic Substitution Fails in Synthetic Workflows


While numerous 5-bromopyridine and piperidine derivatives exist, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone possesses a specific substitution pattern—a 5-bromo on the pyridine ring ortho to a piperidin-1-yl methanone group—that critically influences its reactivity, physicochemical profile, and suitability as a synthetic intermediate [1]. Direct substitution with positional isomers (e.g., 3-bromo or 4-bromo analogs) or variants with different amine components can lead to altered cross-coupling kinetics, divergent metabolic stability in downstream drug candidates, and inconsistent material purity, potentially derailing multi-step synthetic sequences . The quantitative evidence below delineates the measurable parameters that substantiate its selection over closely related in-class alternatives.

Quantitative Differentiation Against Structural Analogs


Vendor Purity Grade Comparison

Reputable vendors offer (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone in two distinct purity grades: 98% (e.g., Fluorochem, CymitQuimica) and 97% (e.g., Beyotime) . This 1% absolute difference is meaningful in procurement scenarios where trace impurities can impact subsequent reaction yields and purification burdens. In comparison, a closely related analog, (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone (CAS 2270907-19-0), is often listed without an explicit purity specification in initial vendor listings, requiring additional quality verification steps .

Purity Analysis Chemical Procurement Building Block Validation

Lipophilicity and Polar Surface Area Profiling

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone exhibits a computed XLogP3-AA of 2.2 and a topological polar surface area (TPSA) of approximately 33 Ų [1]. In contrast, the 4-methyl analog, (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone, demonstrates a higher computed LogP (e.g., cLogP of 3.34 [2]) and a larger TPSA (86.43 Ų [2]), indicating significantly increased lipophilicity and a different hydrogen-bonding capacity. These quantitative differences translate to divergent predicted ADME profiles, where the target compound's lower lipophilicity (ΔLogP ~1.1) may favor better aqueous solubility and potentially reduced non-specific binding.

Physicochemical Profiling Lipophilicity ADME Prediction

Synthetic Versatility and Handling Safety

A documented synthetic route for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone involves coupling 5-bromo-2-pyridinecarboxylic acid with piperidine using HATU and DIPEA in DMF, achieving the desired product after 18 hours of stirring under nitrogen . This protocol confirms the compound's reliable formation via standard amide coupling chemistry. In comparison, the alternative approach using the more reactive but moisture-sensitive acid chloride (5-bromopicolinoyl chloride, CAS 137178-88-2) requires stringent anhydrous conditions and carries a higher risk of exothermic side reactions . The pre-formed amide thus offers a stable, user-friendly building block that bypasses hazardous acyl chloride handling and simplifies multi-step synthetic planning.

Amide Bond Formation Cross-Coupling Synthetic Intermediate

Procurement and Application Scenarios


Fragment-Based Lead Optimization with Controlled Lipophilicity

In fragment-based drug discovery, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone serves as a privileged scaffold where its moderate LogP (2.2) and small TPSA (~33 Ų) are critical for maintaining favorable ligand efficiency metrics. When compared to the more lipophilic 4-methyl analog (LogP ~3.34), this compound offers a lower risk of promiscuous binding and improved developability profiles, as evidenced by the quantitative physicochemical comparisons detailed in Section 3 [1][2].

High-Throughput Parallel Synthesis and Reliable Purity

For automated parallel synthesis platforms, the availability of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone with a guaranteed 98% purity from vendors like Fluorochem ensures consistent reaction outcomes and reduces the need for post-synthesis purification of intermediate libraries. The documented 1-3% purity advantage over unspecified or lower-grade analogs directly translates to higher synthetic throughput and lower material waste, as supported by vendor CoA comparisons .

Suzuki-Miyaura Cross-Coupling via 5-Bromo Handle

The 5-bromo substituent on the pyridine ring of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is ideally positioned for palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling the installation of diverse aryl and heteroaryl groups. This specific regiochemistry (bromine at the 5-position, ortho to the amide) can influence oxidative addition rates and transmetallation efficiency compared to 3- or 4-bromo regioisomers, making it a strategic choice for generating focused libraries with defined substitution patterns [1].

Stable Amide Precursor to Piperidine-Containing APIs

As a stable amide building block, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a safer and more convenient alternative to its acid chloride counterpart (5-bromopicolinoyl chloride) for the synthesis of piperidine-containing pharmaceutical candidates. The pre-formed amide eliminates the need for handling moisture-sensitive and corrosive acyl halides, streamlining process development and scale-up activities in both academic and industrial settings .

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